1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one
Description
1-(2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrrolidine ring connected to a 1,2,3-triazole moiety via a methylene bridge. The triazole ring is substituted with an aminomethyl group at the 4-position, while the pyrrolidine nitrogen is acylated by an ethanone group. This structure combines the conformational flexibility of pyrrolidine with the hydrogen-bonding and π-stacking capabilities of the triazole ring, making it a promising scaffold for drug discovery.
Properties
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPBYDEWZEMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nickel (II) salts, forming complexes that have been studied for their thermal properties. The nature of these interactions involves coordination with metal ions, which can influence the compound’s stability and reactivity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with metal ions, such as nickel (II), plays a crucial role in its mechanism of action, affecting its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and metabolic processes becomes significant.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular energy production and utilization, highlighting its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes.
Biological Activity
The compound 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a triazole-based molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may enhance its pharmacological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interfere with specific biochemical pathways. The triazole group is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of nucleic acids and proteins in pathogens.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The triazole ring can serve as a bioisostere for amides, enhancing binding affinity to target enzymes.
- Modulation of Protein Interactions: The compound may affect protein-protein interactions critical for pathogen survival.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Triazole Derivative A | 3.12 | 12.5 |
| Triazole Derivative B | 6.25 | 25 |
These results indicate that the triazole moiety can enhance the potency of compounds against Gram-positive and Gram-negative bacteria .
Case Studies
- Antiviral Activity: A study highlighted the effectiveness of triazole derivatives in inhibiting viral replication in cell cultures, particularly against β-coronaviruses. The introduction of the triazole group significantly improved the potency of inhibitors targeting viral kinases .
- Anticancer Properties: Research has shown that compounds containing triazole rings can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving caspases and Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with other known triazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound X | Structure | Antifungal (MIC: 0.5 μg/mL) |
| Compound Y | Structure | Antibacterial (MIC: 2 μg/mL) |
This comparison illustrates that while other compounds exhibit significant biological activities, the specific combination of functional groups in our compound may confer unique advantages in terms of selectivity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular weight, synthesis yields, and biological activity (where available):
Key Structural and Functional Insights:
Substituent Effects: Polarity: The aminomethyl group in the target compound increases hydrophilicity compared to methoxyphenyl (2cab) or benzonitrile (2cac) derivatives . Bioactivity: Carbazole-triazole hybrids () exhibit antidiabetic activity, suggesting that bulky aromatic substituents may enhance target binding .
Synthetic Efficiency :
- Triazole-pyrrolidine derivatives in were synthesized with high yields (87–96%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . The target compound likely follows similar synthetic routes.
Structural Characterization :
- LC-MS and NMR data from (e.g., 2cab: LC-MS m/z 287 [M+1]⁺; 2cac: m/z 282 [M+1]⁺) provide benchmarks for confirming the target compound’s structure .
Therapeutic Potential: While the target compound lacks explicit bioactivity data, analogs like SB36-0612 () and antidiabetic carbazole derivatives () highlight the scaffold’s versatility in drug design. The aminomethyl group could be tailored for targeting amine-sensitive enzymes (e.g., kinases, proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
